4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide is a complex organic compound characterized by its spirocyclic structure. This compound features a spiro[2.4]heptane core, which is a bicyclic system where two rings share a single atom. The presence of a methoxyphenyl group and a benzenesulfonamide moiety adds to its chemical diversity, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-[4-Methoxyphenyl]spiro[24]hept-5-en-5-yl]benzenesulfonamide typically involves multiple steps, starting from readily available precursors
Functional Group Introduction: The methoxyphenyl group can be introduced via electrophilic aromatic substitution, while the benzenesulfonamide moiety can be added through a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group under appropriate conditions.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of the sulfonamide group can produce an amine .
Scientific Research Applications
4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecule. The methoxyphenyl and benzenesulfonamide groups contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-[6-[3-Chloro-4-methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide: Similar structure with a chloro substituent instead of a methoxy group.
4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]phenyl methyl sulfone: Similar core structure with a methyl sulfone group instead of a benzenesulfonamide.
Uniqueness
The unique combination of the spirocyclic core, methoxyphenyl group, and benzenesulfonamide moiety distinguishes 4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide from other similar compounds.
Properties
CAS No. |
169153-64-4 |
---|---|
Molecular Formula |
C20H21NO3S |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
4-[5-(4-methoxyphenyl)spiro[2.4]hept-5-en-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H21NO3S/c1-24-16-6-2-14(3-7-16)18-12-20(10-11-20)13-19(18)15-4-8-17(9-5-15)25(21,22)23/h2-9H,10-13H2,1H3,(H2,21,22,23) |
InChI Key |
ZSRPJFBRCNQTJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(CC3(C2)CC3)C4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.